

N,N'-Dimethyloxamide vs N,N'-Diethyloxamide reactivity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: N,N'-Dimethyloxamide

CAS No.: 615-35-0

Cat. No.: S600890

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Basic Properties and Synthesis Comparison

The table below summarizes the available data on the physical properties and synthesis of these two compounds.

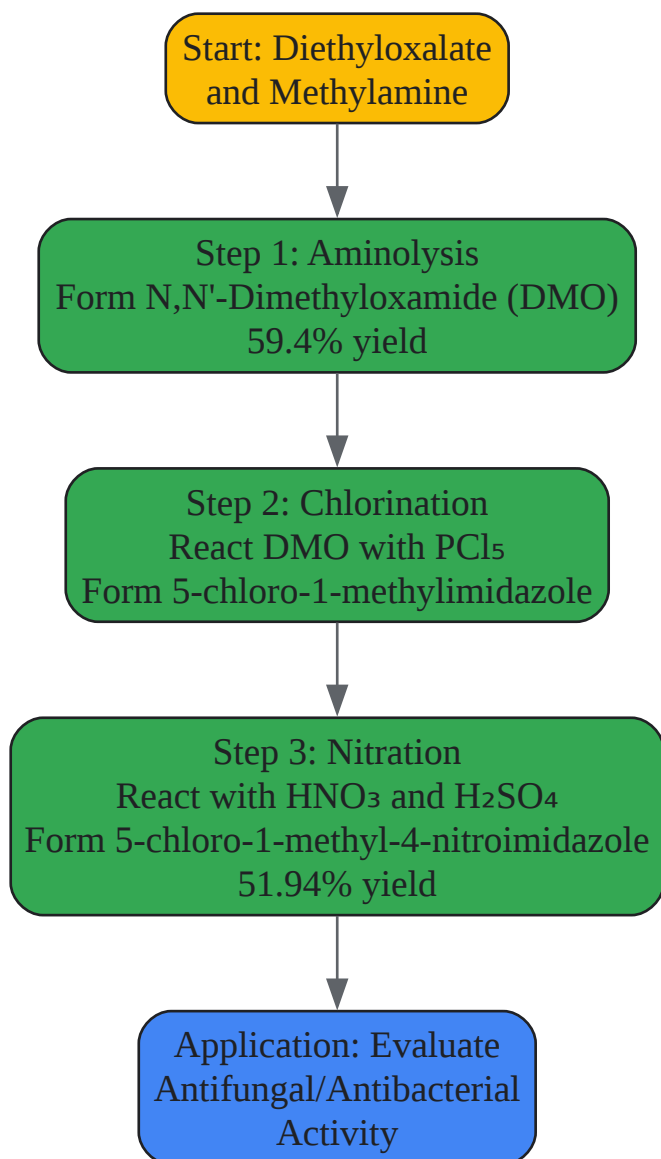
Property/Aspect	N,N'-Dimethyloxamide (DMO)	N,N'-Diethyloxamide (DEO)
CAS Number	615-35-0 [1] [2] [3]	615-84-9 [4]
Molecular Formula	$C_4H_8N_2O_2$ [1] [2]	$C_6H_{12}N_2O_2$ [4]
Molecular Weight	116.12 g/mol [1] [2]	144.17 g/mol [4]
Melting Point	215-217°C [2] (Commercial); 340.02 K (~67°C) [1] (Calculated)	174-175°C [4]
Synthesis Role	Precursor for heterocycles (e.g., Imidazoles) [5]	Serendipitous byproduct [6]
Crystal Structure	Information not available in search results	Centrosymmetric, monoclinic $P2_1/n$ [6]

Documented Reactivity and Applications

The search results highlight distinct contexts in which each compound's reactivity is documented.

- **N,N'-Dimethyloxamide as a Deliberate Synthetic Precursor:** DMO is actively used in multi-step organic synthesis. [5] details a specific protocol where it serves as the starting material for synthesizing **5-chloro-1-methyl-4-nitroimidazole**, a compound with evaluated antifungal and antibacterial properties.
 - **Synthesis Protocol for 5-chloro-1-methylimidazole from DMO [5]:**
 - **Reaction:** 15 g (0.129 mol) of DMO is hand-shaken with 45 g (0.234 mol) of phosphorus pentachloride (PCl₅).
 - **Post-reaction:** The mixture is immersed in hot water for about 12 hours.
 - **Isolation:** By-products are removed via vacuum distillation, and the medium is neutralized with a 10% NaOH solution.
 - **Purification:** The product is extracted using chloroform, which is then distilled off to isolate 5-chloro-1-methylimidazole as a liquid.
- **N,N'-Diethyloxamide as a Serendipitous Byproduct:** In contrast, DEO was unexpectedly obtained during an attempt to synthesize salts of a cyclic oxime derivative (Oxyma T) [6]. Its formation is attributed to a **Beckmann rearrangement** of the oxime under the reaction conditions [6]. A combined crystallographic and computational study focused on its solid-state structure and non-covalent interactions, rather than its application in further synthetic reactions [6].

The following diagram illustrates the experimental workflow for synthesizing an imidazole derivative from DMO, based on the described protocol [5]:



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References

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6. A Serendipitous Synthesis of N , N '- Diethyloxamide ... | Preprints.org [preprints.org]

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